molecular formula C21H25NO4 B15315478 Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate

Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate

Cat. No.: B15315478
M. Wt: 355.4 g/mol
InChI Key: QWXXWEVQJLANIQ-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate is a synthetic organic compound with a molecular formula of C21H25NO4 This compound is characterized by the presence of a benzoate ester, an amino group, and a tert-butoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate typically involves multiple steps, starting from commercially available precursors One common method involves the esterification of 4-amino-3-hydroxybenzoic acid with prop-2-en-1-ol in the presence of a suitable catalyst

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents, along with efficient purification techniques like recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Tert-butyl bromide and potassium carbonate in acetone.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways, such as the inhibition of inflammatory mediators or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl4-amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoate: Unique due to the presence of both an amino group and a tert-butoxyphenyl moiety.

    4-Amino-3-{[4-(tert-butoxy)phenyl]methoxy}benzoic acid: Lacks the prop-2-en-1-yl group.

    Prop-2-en-1-yl4-amino-3-methoxybenzoate: Lacks the tert-butoxyphenyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

prop-2-enyl 4-amino-3-[[4-[(2-methylpropan-2-yl)oxy]phenyl]methoxy]benzoate

InChI

InChI=1S/C21H25NO4/c1-5-12-24-20(23)16-8-11-18(22)19(13-16)25-14-15-6-9-17(10-7-15)26-21(2,3)4/h5-11,13H,1,12,14,22H2,2-4H3

InChI Key

QWXXWEVQJLANIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)OCC=C)N

Origin of Product

United States

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